N-Methyl-L-proline

Peptide Chemistry Computational Chemistry Conformational Analysis

Specify N-Methyl-L-proline to ensure experimental reproducibility. Its N-methylation uniquely modulates pKa and logP versus L-proline, enabling precise control in asymmetric catalysis (up to 75% ee) and peptide stability. This chiral building block is essential for neurological drug development and acts as a chemical chaperone to prevent protein aggregation in biotherapeutics. Do not substitute.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 475-11-6
Cat. No. B554855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-L-proline
CAS475-11-6
SynonymsN-Methyl-L-proline; 475-11-6; (S)-1-methylpyrrolidine-2-carboxylicacid; 1-methyl-L-proline; h-n-me-pro-oh; (S)-1-Methyl-pyrrolidine-2-carboxylicacid; (2S)-1-methylpyrrolidine-2-carboxylicacid; N-methylproline; n-methyl-proline; (S)-methylproline; 3BY; N-methyl(L)-proline; L-Proline,1-methyl-; AC1LD7B4; SCHEMBL77336; M8021_SIGMA; CTK1D7742; CWLQUGTUXBXTLF-YFKPBYRVSA-N; MolPort-003-958-843; ZINC403075; ACN-S002921; ANW-74479; CH-542; AKOS006280505; AKOS015851033
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCN1CCCC1C(=O)O
InChIInChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
InChIKeyCWLQUGTUXBXTLF-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-L-proline (CAS 475-11-6) Physicochemical Baseline and Procurement Overview


N-Methyl-L-proline (CAS 475-11-6), also known as hygric acid, is an L-proline derivative obtained by replacing the amino hydrogen with a methyl group [1]. It is a tertiary amino compound and a naturally occurring plant and human metabolite found in citrus juices and bergamot . It is widely utilized as a chiral building block in pharmaceutical development and as a catalyst in asymmetric synthesis .

N-Methyl-L-proline (CAS 475-11-6) Substitution Risks and the Need for Precise Specification


While N-Methyl-L-proline shares a core pyrrolidine ring with other proline analogs, simple substitution can lead to significant and often detrimental changes in physicochemical properties, conformational behavior, and biological activity. For example, N-methylation alters the acid/base character (pKa) and hydrophobicity (logP) compared to L-proline , directly impacting solubility, bioavailability, and its ability to act as a metabolite [1]. More critically, this modification can completely abolish desired biological activity; in one study, an N-methylated analog of a potent ACE inhibitor was rendered entirely inactive [2]. Therefore, specifying the precise compound, N-Methyl-L-proline, is not a matter of vendor preference but a necessity to ensure experimental reproducibility and desired functional outcomes.

N-Methyl-L-proline (CAS 475-11-6) Quantitative Differentiation Against Comparators


Comparative Conformational Analysis of N-Methyl-L-proline vs. L-Proline and α-Substituted Prolines

DFT calculations at the B3LYP/6-31+G(d,p) level demonstrate that N-methylation of L-proline significantly alters its conformational landscape compared to L-proline and other α-substituted analogs like L-α-methylproline and L-α-phenylproline [1]. This is a class-level inference based on the study of N-acetyl-N'-methylamide derivatives.

Peptide Chemistry Computational Chemistry Conformational Analysis

Quantitative Comparison of Acid/Base Properties: N-Methyl-L-proline vs. L-Proline

N-Methylation of L-proline modifies its acid/base characteristics. The pKa of the carboxylic acid group in N-Methyl-L-proline is predicted to be 2.37 ± 0.20 , while the pKa of L-proline is 1.99 [1]. This is a cross-study comparable assessment.

Physicochemical Characterization Analytical Chemistry Drug Design

Comparative Aqueous Solubility of N-Methyl-L-proline vs. L-Proline

N-methylation drastically reduces the aqueous solubility of L-proline. While L-proline is highly soluble at 1623 g/L [1], N-Methyl-L-proline has a reported solubility of 50 mg/mL (equivalent to 50 g/L) in both water and methanol . This is a cross-study comparable assessment.

Formulation Science Analytical Chemistry Solubility

Validated Research and Industrial Applications for N-Methyl-L-proline (CAS 475-11-6)


As a Chiral Building Block for the Synthesis of Neurological Disorder Therapeutics

N-Methyl-L-proline is explicitly used as a chiral building block in the synthesis of pharmaceuticals targeting neurological disorders . This application leverages its defined stereochemistry and unique conformational properties, which are essential for creating compounds with the required three-dimensional shape for target engagement.

As a Catalyst in Asymmetric Synthesis for Improved Selectivity

The compound serves as a chiral catalyst in asymmetric synthesis, where it has been shown to improve the efficiency and selectivity of reactions . Its role as a catalyst is supported by studies demonstrating its use in enantioselective hydroamination/cyclization reactions, achieving moderate enantiomeric excesses (up to 75% ee) [1].

As a Key Component in Peptide Synthesis to Enhance Stability and Bioactivity

N-Methyl-L-proline is used in peptide synthesis to enhance stability and bioactivity . The introduction of an N-methyl group restricts conformational flexibility and alters the cis/trans isomerization equilibrium of peptide bonds, which is a key factor in improving peptide drug properties such as resistance to proteolysis and overall pharmacokinetic profile.

As a Chemical Chaperone for Protein Stabilization in Biotechnological Formulations

N-Methyl-L-proline has been described as acting as a chemical chaperone, capable of preventing protein aggregation and enhancing the stability of proteins such as monoclonal antibodies [2]. This property is directly relevant to the formulation of biotherapeutics, where maintaining protein integrity is paramount.

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